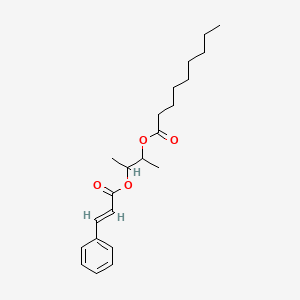

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate

Description

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate is a synthetic ester compound characterized by a nonanoate (C9) backbone esterified to a propyl chain. The propyl group is substituted at the 1-position with a methyl group and at the 2-position with a complex oxygen-linked moiety: 1-oxo-3-phenyl-2-propenyl. This substituent comprises a propenyl chain (C3 with a double bond at position 2), a ketone (oxo) at position 1, and a phenyl ring at position 2.

Properties

CAS No. |

84006-31-5 |

|---|---|

Molecular Formula |

C22H32O4 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl nonanoate |

InChI |

InChI=1S/C22H32O4/c1-4-5-6-7-8-12-15-21(23)25-18(2)19(3)26-22(24)17-16-20-13-10-9-11-14-20/h9-11,13-14,16-19H,4-8,12,15H2,1-3H3/b17-16+ |

InChI Key |

ZSKXDYWGVRISOZ-WUKNDPDISA-N |

Isomeric SMILES |

CCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate typically involves esterification reactions. One common method is the reaction of 1-methyl-2-propanol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester linkage. The phenylpropenyl group can be introduced through a subsequent reaction involving phenylpropenyl chloride and a base like pyridine to facilitate the substitution reaction.

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and yield. These methods ensure a consistent and scalable production process, which is crucial for commercial applications.

Chemical Reactions Analysis

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester or phenylpropenyl groups, using reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s ester linkage and phenyl group make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or analgesic properties.

Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the phenylpropenyl group, which can then interact with cellular receptors or enzymes. The phenyl group may engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs in three categories: nonanoate esters, phenyl-propenyl derivatives, and complex oxygenated esters.

Nonanoate Esters

Nonanoate esters are widely used in fragrances and flavorings due to their fruity or floral odor profiles. Key comparisons include:

- Propyl nonanoate (CAS 07-03-6513): The parent compound lacks the methyl and propenyl-oxy substituents. Its simpler structure confers higher volatility and a less complex odor profile, making it a common fragrance ingredient .

- Propyl octanoate (CAS 624-13-5): Features a shorter C8 chain, reducing hydrophobicity and altering solubility compared to the C9 nonanoate backbone .

| Property | 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl Nonanoate | Propyl Nonanoate | Propyl Octanoate |

|---|---|---|---|

| Molecular Formula | Likely C22H30O4 (estimated) | C12H24O2 | C11H22O2 |

| Key Functional Groups | Ester, ketone, phenyl, propenyl | Ester | Ester |

| Volatility | Lower (bulky substituents hinder evaporation) | Higher | Moderate |

| Applications | Specialty chemicals, polymers | Fragrances | Fragrances |

Phenyl-Propenyl Derivatives

Compounds with phenyl-propenyl groups often exhibit enhanced stability or aromatic interactions. Relevant analogs include:

- 1-[4-(2-Methylpropyl)phenyl]-ethanone (CAS 38861-78-8): Shares a phenyl-ketone motif but lacks ester functionality, making it more reactive in ketone-based syntheses .

- Polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxyethylene) (): Incorporates a similar 1-oxo-propenyl group but substitutes phenyl with methyl and integrates polymerizable acrylate units, highlighting divergent applications in material science .

Oxygenated Esters with Complex Substituents

- (2R)-1-(Heptanoyloxy)-3-(phosphonooxy)propan-2-yl nonanoate (7P9): Features a nonanoate ester linked to a phosphate group and heptanoyl chain. The phosphate enhances hydrophilicity, contrasting with the hydrophobic phenyl-propenyl group in the target compound .

Research Findings and Functional Implications

- Stability: The phenyl-propenyl group likely improves UV stability compared to aliphatic esters like propyl nonanoate, due to aromatic conjugation .

- Reactivity : The ketone and propenyl groups may enable crosslinking in polymers or participation in Michael addition reactions, unlike simpler esters .

- Solubility : Bulky substituents reduce solubility in polar solvents compared to analogs like 7P9, which contains a phosphate .

Biological Activity

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate is a chemical compound with the potential for various biological activities. This article aims to explore its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a nonanoate chain and a phenylpropenoyl moiety, which may contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H34O4 |

| SMILES | CCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |

| InChI | InChI=1S/C23H34O4/c1-4... |

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies indicate that compounds derived from phenylpropenoic acid exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression. However, direct studies on this compound are lacking.

Case Studies and Research Findings

While comprehensive literature specifically addressing this compound is scarce, related compounds provide insights into potential biological activities:

- Antioxidant Effects : A study on related phenolic compounds showed significant antioxidant activity, suggesting that 1-Methyl derivatives could exhibit similar effects.

- Cell Proliferation : Research indicates that phenolic compounds can inhibit the proliferation of various cancer cell lines, providing a basis for exploring the anticancer potential of this compound.

- Inflammatory Response Modulation : Compounds with similar structures have been shown to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.